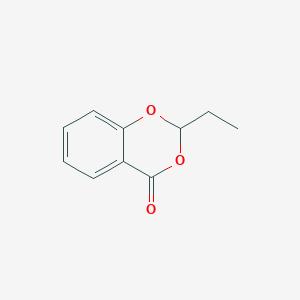![molecular formula C10H15ClO B14195502 Bicyclo[3.3.1]nonane-3-carbonyl chloride CAS No. 922497-06-1](/img/structure/B14195502.png)
Bicyclo[3.3.1]nonane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.3.1]nonane-3-carbonyl chloride: is a bicyclic organic compound with a unique structure that makes it an interesting subject for chemical research. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its stability and rigidity. The carbonyl chloride functional group attached to the bicyclic structure adds to its reactivity, making it useful in various chemical reactions and applications.
Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate: is an aromatic compound with a complex structure that includes amino, butoxy, sulfanyl, and sulfonate groups
Vorbereitungsmethoden
Bicyclo[3.3.1]nonane-3-carbonyl chloride
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound typically involves the reaction of bicyclo[3.3.1]nonane with phosgene or other chlorinating agents under controlled conditions .
- The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition.
-
Industrial Production Methods
- Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
- Safety measures are crucial due to the use of phosgene, a highly toxic gas.
Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound can be achieved through a multi-step process involving the introduction of the butoxy, sulfanyl, and sulfonate groups onto a phenyl ring .
- Common reagents include butyl bromide, thiophenol, and sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
-
Industrial Production Methods
- Large-scale production may involve batch reactors with precise control over reaction conditions to ensure high purity and yield.
- Advanced purification techniques such as recrystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Bicyclo[3.3.1]nonane-3-carbonyl chloride
-
Types of Reactions
- This compound undergoes nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
- It can also participate in cycloaddition reactions, leveraging the strained bicyclic structure.
-
Common Reagents and Conditions
- Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
- Reactions are typically carried out under mild conditions to prevent side reactions.
-
Major Products
- Substitution reactions yield a variety of derivatives, including amides, esters, and thioesters.
Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate
-
Types of Reactions
- This compound can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation-reduction reactions .
- The amino and sulfanyl groups provide sites for further functionalization.
-
Common Reagents and Conditions
- Electrophiles such as halogens and nitro groups are used in substitution reactions.
- Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
-
Major Products
- Substitution reactions yield various substituted aromatic compounds.
- Oxidation reactions can lead to the formation of sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]nonane-3-carbonyl chloride
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate
Chemistry: Employed in the synthesis of advanced materials and polymers.
Biology: Studied for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Bicyclo[3.3.1]nonane-3-carbonyl chloride
- The compound exerts its effects through nucleophilic substitution reactions, where the carbonyl chloride group is replaced by various nucleophiles.
- The bicyclic structure provides rigidity and stability, influencing the reactivity and selectivity of the compound.
Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate
- The compound’s mechanism of action involves interactions with biological targets through its amino and sulfanyl groups .
- It can modulate various molecular pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.3.1]nonane-3-carbonyl chloride
- Compared to other bicyclic compounds, this compound is unique due to its carbonyl chloride functional group, which enhances its reactivity.
- Similar compounds include bicyclo[2.2.1]heptane derivatives, which have different structural and reactivity profiles.
Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate
- This compound is distinct from other aromatic sulfonates due to the presence of the butoxy and sulfanyl groups, which impart unique properties.
- Similar compounds include phenyl sulfonates with different substituents, which may have varying biological and chemical activities.
Eigenschaften
CAS-Nummer |
922497-06-1 |
|---|---|
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
bicyclo[3.3.1]nonane-3-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2 |
InChI-Schlüssel |
WODLJWRTFMXVCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)CC(C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


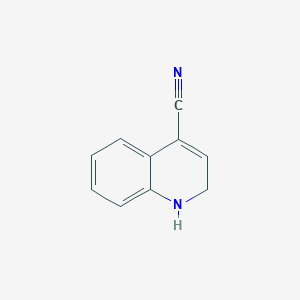
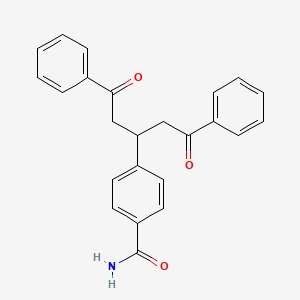
![2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole](/img/structure/B14195426.png)
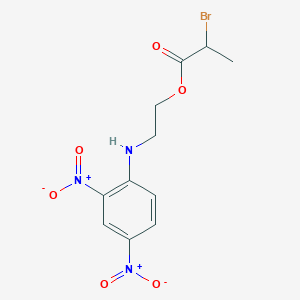
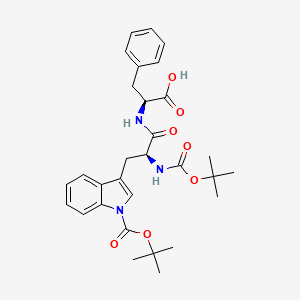
![5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14195435.png)
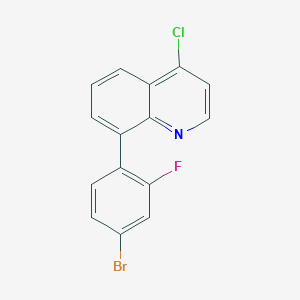
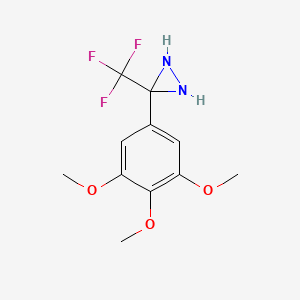

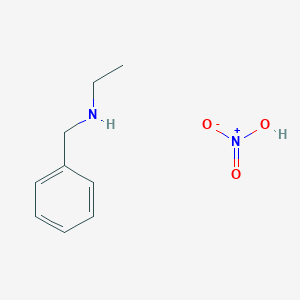

![Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14195504.png)
![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14195509.png)
